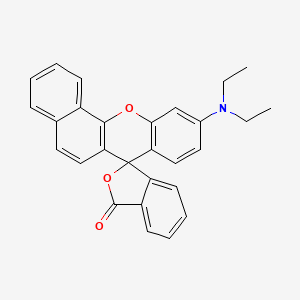
Heat(pressure)sensitiveroseredtf-R1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heat(pressure)sensitiveroseredtf-R1 is a useful research compound. Its molecular formula is C28H23NO3 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Heat(Pressure)Sensitive Rose Red TF-R1
Heat(Pressure)Sensitive Rose Red TF-R1 is a thermochromic compound that exhibits significant applications in various fields, particularly in materials science, textiles, and sensor technology. This compound changes color in response to temperature and pressure variations, making it valuable for innovative applications in smart materials and wearable technology.
Thermochromic Textiles
Thermochromic textiles utilizing TF-R1 have been developed for adaptive camouflage applications. These textiles can change color based on temperature fluctuations, allowing military uniforms to blend into different environments effectively. A study highlighted the integration of TF-R1 in creating adaptive camouflage textiles that respond dynamically to environmental changes, enhancing soldiers' concealment capabilities during combat situations .
Smart Wearable Sensors
The integration of TF-R1 into wearable sensors has been explored extensively. Researchers have fabricated flexible and stretchable sensors that utilize the thermochromic properties of TF-R1 to provide real-time feedback on temperature changes. These sensors can be applied in healthcare for monitoring body temperature or environmental conditions . The ability to visually indicate temperature changes makes them particularly useful for non-invasive health monitoring.
Luminous Fibers
TF-R1 has been incorporated into luminous fibers, which are designed to emit light when stimulated by heat. These fibers have potential applications in safety gear and fashion, providing illumination in low-light conditions. Studies have shown that integrating TF-R1 with polyacrylonitrile (PAN) fibers results in materials that are not only functional but also aesthetically pleasing .
Pressure Sensors
In addition to thermal sensitivity, TF-R1 has been utilized in developing pressure-sensitive materials. By combining TF-R1 with polydimethylsiloxane (PDMS), researchers have created sensors capable of detecting pressure changes through colorimetric shifts. This technology is promising for applications in robotics and human-computer interaction, where tactile feedback is essential .
Environmental Monitoring
The compound's sensitivity to temperature and pressure makes it suitable for environmental monitoring systems. For instance, integrating TF-R1 into composite materials can allow for the development of sensors that monitor environmental conditions such as humidity and temperature variations, providing valuable data for climate studies and industrial applications .
Case Study 1: Adaptive Camouflage Textiles
A research project conducted at RMIT University focused on developing adaptive camouflage textiles using thermochromic dyes, including TF-R1. The study demonstrated the effectiveness of these textiles in changing color based on ambient temperature, significantly improving the stealth capabilities of military uniforms .
Case Study 2: Wearable Health Monitors
Another study investigated the use of TF-R1 in creating wearable health monitors capable of indicating body temperature changes through color shifts. The results showed promising accuracy in monitoring physiological changes, making it a potential tool for personal health management .
Case Study 3: Pressure-Sensitive Smart Fabrics
Research at a leading university explored the integration of TF-R1 into PDMS-based pressure sensors. The findings revealed that these smart fabrics could detect pressure variations effectively while providing visual feedback through color changes, enhancing user interaction with wearable technology .
Eigenschaften
Molekularformel |
C28H23NO3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
10'-(diethylamino)spiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one |
InChI |
InChI=1S/C28H23NO3/c1-3-29(4-2)19-14-16-23-25(17-19)31-26-20-10-6-5-9-18(20)13-15-24(26)28(23)22-12-8-7-11-21(22)27(30)32-28/h5-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFMPAGZXHTZHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C5=CC=CC=C5C=C4)C6=CC=CC=C6C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















